8-Methylquinoline-5-carboxylic acid hydrochloride
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Overview
Description
8-Methylquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylquinoline-5-carboxylic acid can be synthesized through several methods. One common method involves the Skraup reaction, which uses 3-amino-p-toluic acid as a starting material . Another method involves the hydrolysis of 5-cyano-8-methylquinoline, which is synthesized via the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline . The bromination of 8-methylquinoline in the presence of silver sulfate is also a notable step in this synthesis .
Industrial Production Methods: Industrial production of 8-Methylquinoline-5-carboxylic acid hydrochloride typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, which are common in quinoline chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and industrial processes .
Scientific Research Applications
8-Methylquinoline-5-carboxylic acid hydrochloride has a broad spectrum of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methylquinoline-5-carboxylic acid hydrochloride involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Quinoline: The parent compound of 8-Methylquinoline-5-carboxylic acid hydrochloride, known for its wide range of applications.
8-Hydroxyquinoline: Another derivative with significant biological activities.
5-Cyano-8-methylquinoline: A precursor in the synthesis of 8-Methylquinoline-5-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
8-methylquinoline-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2.ClH/c1-7-4-5-9(11(13)14)8-3-2-6-12-10(7)8;/h2-6H,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEPAGRFLALFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)C=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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